

Step-by-Step Guide for Submitting a Biomedical Research Proposal on BIMA

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Compound of Interest

Compound Name: Bima SA

Cat. No.: B563726

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This guide provides researchers, scientists, and drug development professionals with a detailed walkthrough for preparing and submitting a competitive research proposal through the BIMA (Basis Informasi Penelitian dan Pengabdian kepada Masyarakat) platform of the Indonesian Ministry of Education, Culture, Research, and Technology (Kemendikbudristek). The focus is on structuring the scientific substance of a proposal in the biomedical field, complete with examples of data presentation, experimental protocols, and mandatory visualizations.

Part 1: Understanding the BIMA Submission Process

The BIMA platform serves as the central hub for the entire lifecycle of research and community service grants, from submission to reporting.^[1] Proposals are submitted online through the BIMA portal (bima.kemdikbud.go.id) during specific call periods.

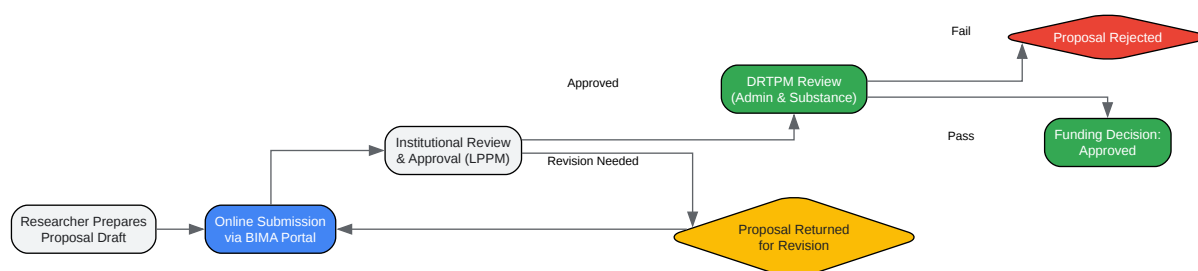
Key Stages of BIMA Proposal Submission

The submission process on the BIMA platform generally involves several key stages:

- **Account Registration and Profile Completion:** Researchers must have an account linked to their national lecturer identification number (NIDN) and ensure their profile on SINTA (Science and Technology Index) is up-to-date.

- **Proposal Drafting:** The proposal is drafted according to the specific scheme's guidelines (Panduan). Key sections typically include proposal identity, substance, budget plan (RAB), and supporting documents.
- **Online Submission:** The drafted proposal is submitted through the BIMA online portal.
- **Institutional Approval:** The proposal must be reviewed and approved by the university's research and community service institution (LPPM).
- **Review and Selection:** Proposals undergo administrative and substance-based selection by reviewers assigned by the Directorate of Research, Technology, and Community Service (DRTPM).

The logical workflow for the submission and review process is illustrated below.



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Caption: High-level workflow of the BIMA research proposal submission and review process.

Part 2: Crafting the Scientific Substance of the Proposal

This section details the core scientific components required for a biomedical research proposal, using a hypothetical study on "Compound X" as a potential anti-cancer agent.

Data Presentation: Summarizing Preliminary Data

Preliminary data is crucial for demonstrating the feasibility and potential of your proposed research. All quantitative data should be presented in clear, well-structured tables.

Example Table 1: In Vitro Cytotoxicity of Compound X on Cancer Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC₅₀) of Compound X against various cancer cell lines after 48 hours of treatment, as determined by the MTT assay.

Cell Line	Cancer Type	IC ₅₀ of Compound X (μM)	IC ₅₀ of Doxorubicin (μM) (Positive Control)
MCF-7	Breast Cancer	15.2 ± 1.8	1.2 ± 0.3
HeLa	Cervical Cancer	25.8 ± 3.1	1.9 ± 0.4
A549	Lung Cancer	18.5 ± 2.2	2.5 ± 0.6
HepG2	Liver Cancer	32.1 ± 4.5	3.1 ± 0.7

Data are presented as mean ± standard deviation from three independent experiments (n=3).

Experimental Protocols: Detailed Methodologies

Provide detailed, step-by-step protocols for all key experiments. This demonstrates methodological rigor and allows reviewers to assess the feasibility of your plan.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.^[1]

- **Cell Seeding:** Seed cells (e.g., MCF-7) into a 96-well plate at a density of 5 x 10³ cells/well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
- **Compound Treatment:** Prepare serial dilutions of Compound X in culture medium. After 24 hours, replace the old medium with 100 μL of medium containing the various concentrations

of Compound X. Include wells for untreated cells (negative control) and a positive control (e.g., Doxorubicin).

- Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C and 5% CO₂.
- MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.^[1] Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.
- Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.^[1]
- Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.

Western blotting is used to detect the expression levels of specific proteins in a sample.^{[2][3][4]} This protocol outlines the steps to assess the effect of Compound X on the expression of key signaling proteins.

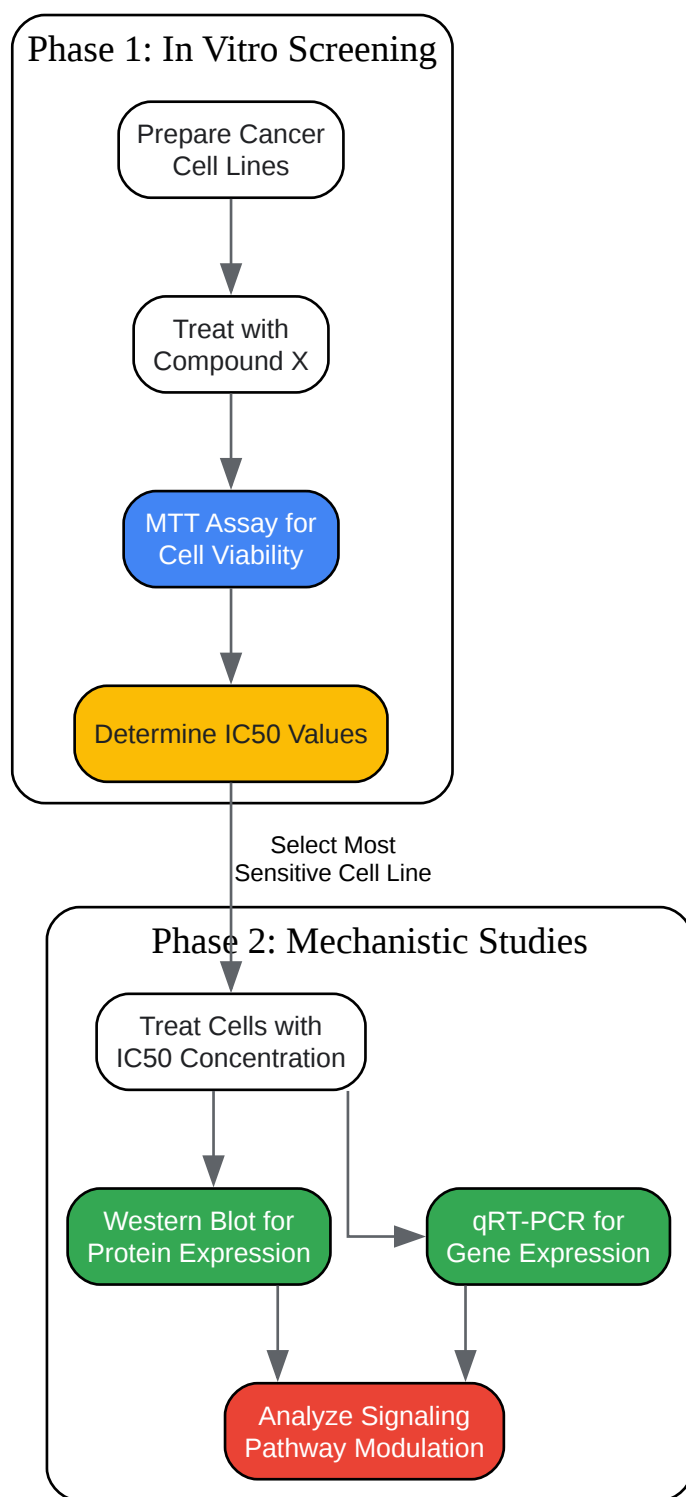
- Sample Preparation (Cell Lysis): Treat cells with Compound X for the desired time. Wash cells with cold PBS and lyse them using 1X SDS sample buffer containing protease and phosphatase inhibitors.^{[2][5]}
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
- Gel Electrophoresis: Load 20-30 µg of protein from each sample onto an SDS-PAGE gel. Run the gel to separate proteins based on their molecular weight.
- Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.^[5]

- **Blocking:** Block the membrane for 1 hour at room temperature using a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[\[2\]](#)
- **Primary Antibody Incubation:** Incubate the membrane with a specific primary antibody (e.g., anti-phospho-ERK) overnight at 4°C with gentle shaking.[\[2\]](#)
- **Secondary Antibody Incubation:** Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[\[5\]](#)
- **Detection:** After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[\[5\]](#)
- **Analysis:** Quantify band density using software like ImageJ. Normalize the expression of the target protein to a loading control (e.g., β -actin or GAPDH).

Mandatory Visualization: Signaling Pathways and Workflows

Diagrams are essential for clearly communicating complex relationships and workflows. The following examples are created using Graphviz (DOT language) and adhere to the specified formatting rules.

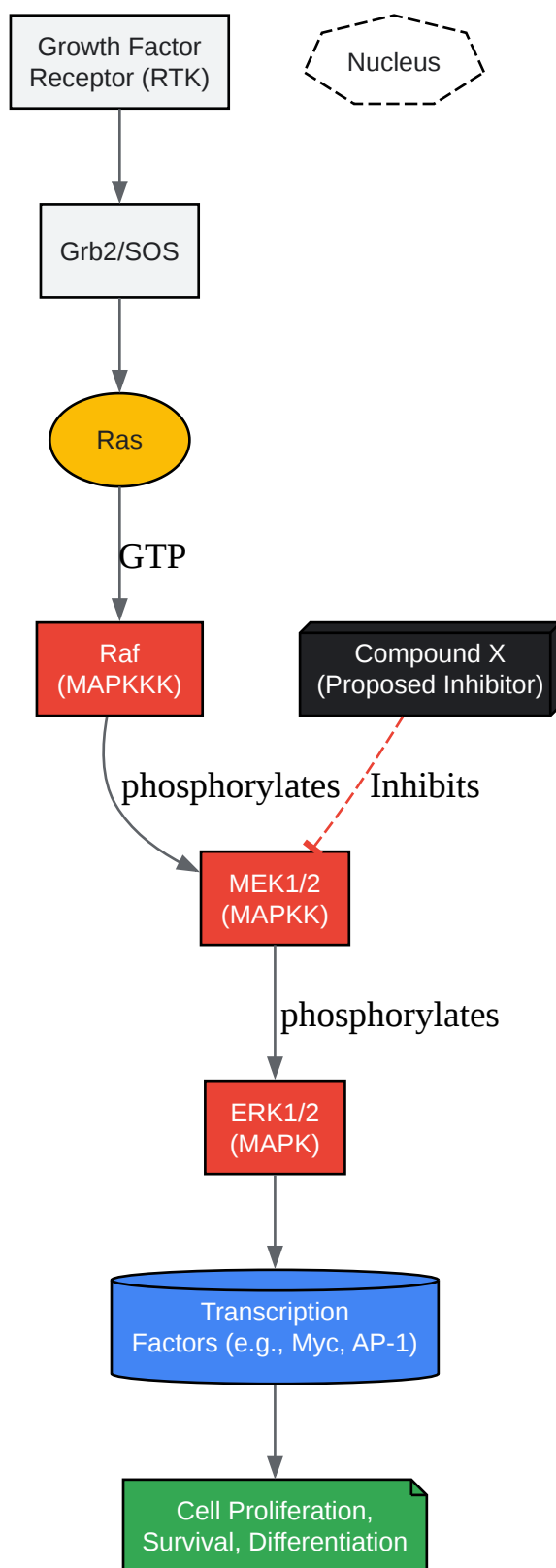
This diagram illustrates the overall workflow for the proposed research project, from initial screening to in-depth mechanistic studies.



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Caption: Proposed experimental workflow from initial screening to mechanistic analysis.

This diagram illustrates the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer and is a common target for drug development. The pathway communicates signals from cell surface receptors to the DNA in the nucleus.[6]



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